1-(4-methyl-3-nitrobenzoyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

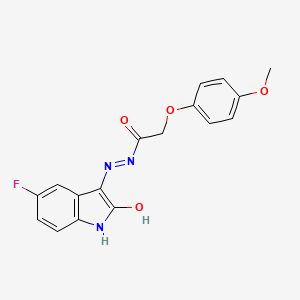

“1-(4-methyl-3-nitrobenzoyl)indoline” is a compound that likely contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group that is substituted with a methyl group and a nitro group .

Synthesis Analysis

While the specific synthesis of “1-(4-methyl-3-nitrobenzoyl)indoline” is not available, indoline derivatives can generally be synthesized through Fischer indolisation, a one-pot, three-component protocol .Molecular Structure Analysis

The molecular structure of “1-(4-methyl-3-nitrobenzoyl)indoline” would likely consist of an indoline group attached to a benzoyl group substituted with a methyl group and a nitro group .Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For example, they can be dehydrogenated by cytochrome P450 enzymes to produce indole .Applications De Recherche Scientifique

Pharmaceutical Research: Antiviral and Anticancer Applications

The indole nucleus, a core component of “1-(4-methyl-3-nitrobenzoyl)indoline”, is significant in pharmaceutical research due to its presence in compounds with diverse biological activities . Specifically, indole derivatives have been studied for their antiviral properties, showing inhibitory activity against influenza and Coxsackie B4 virus . Additionally, these derivatives are explored for anticancer applications, as they exhibit potential in the treatment of various cancer cell types .

Biological Studies: Antimicrobial and Antioxidant Properties

Indole derivatives are known for their antimicrobial and antioxidant properties . This makes “1-(4-methyl-3-nitrobenzoyl)indoline” a valuable compound for biological studies aimed at understanding and combating microbial infections and oxidative stress-related diseases.

Chemical Synthesis: Scaffold for Drug Development

The indole scaffold is crucial in the synthesis of bioactive compounds. It serves as a foundation for developing new drug molecules with high affinity to multiple receptors . This property is essential for creating a variety of pharmacologically active derivatives.

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones and are involved in the regulation of plant growth . Research into “1-(4-methyl-3-nitrobenzoyl)indoline” could lead to the development of new agricultural chemicals that enhance crop yields and health.

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(4-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-6-7-13(10-15(11)18(20)21)16(19)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXVKFTCRVCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2,3-Dihydro-indol-1-yl)-(4-methyl-3-nitro-phenyl)-methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)

![3-[1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5615023.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)

![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)

![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5615046.png)

![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)

![9-mercapto-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)

![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)

![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)

![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)